2-N,N-Di-n-propylamino-4,7-dimethoxyindan
Overview
Description
2-N,N-Di-n-propylamino-4,7-dimethoxyindan is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan typically involves the reaction of 4,7-dimethoxyindan with N,N-di-n-propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-N,N-Di-n-propylamino-4,7-dimethoxyindan undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-N,N-Di-n-propylamino-4,7-dimethoxyindan has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor agonist.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, which means it binds to and activates these receptors. This interaction leads to various physiological effects, including modulation of cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
2-N,N-Di-n-propylamino-4,7-dimethoxyindane: Similar in structure but differs in the position of functional groups.
4,7-Dimethoxyindan: Lacks the N,N-di-n-propylamino group.
2,3-Dihydro-1H-inden-2-amine: Lacks the methoxy groups.
Uniqueness
2-N,N-Di-n-propylamino-4,7-dimethoxyindan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dopamine receptor agonist sets it apart from other similar compounds .
Properties
IUPAC Name |
4,7-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-5-9-18(10-6-2)13-11-14-15(12-13)17(20-4)8-7-16(14)19-3/h7-8,13H,5-6,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAHQTSJKYIURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231945 | |
Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82668-32-4 | |
Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82668-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-N,N-Di-n-propylamino-4,7-dimethoxyindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RDS-127 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38HAQ9VV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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